molecular formula C17H19N3O4S B2856829 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide CAS No. 905686-61-5

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide

Cat. No.: B2856829
CAS No.: 905686-61-5
M. Wt: 361.42
InChI Key: MYLGNNRHFONKTR-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a compound that belongs to the class of pyridine sulfonamides

Preparation Methods

The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with pyridine-3-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cell signaling and function .

Comparison with Similar Compounds

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide can be compared with other pyridine sulfonamides, such as:

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-2-24-15-7-5-14(6-8-15)20-12-13(10-17(20)21)19-25(22,23)16-4-3-9-18-11-16/h3-9,11,13,19H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLGNNRHFONKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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